2-(furan-2-yl)-N-(3-methoxypropyl)-4-tosyloxazol-5-amine is a complex organic compound characterized by the presence of a furan ring, a tosyl group, and an amine functional group. This compound is of interest in various fields, particularly in medicinal chemistry due to its potential biological activities.
The compound can be sourced from chemical suppliers and research institutions that specialize in organic synthesis and pharmaceutical compounds. Information about its structure and properties can be found in databases like ChemSpider and DrugBank.
This compound belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing nitrogen and oxygen. It is further classified as an aromatic compound due to the presence of the furan ring.
The synthesis of 2-(furan-2-yl)-N-(3-methoxypropyl)-4-tosyloxazol-5-amine typically involves multi-step organic reactions. Common synthetic routes include:
The molecular formula for 2-(furan-2-yl)-N-(3-methoxypropyl)-4-tosyloxazol-5-amine is C14H17N3O3S. Its structure features:
COCCCN1C(=C(C=N1)C2=COC=C2)S(=O)(=O)C
2-(furan-2-yl)-N-(3-methoxypropyl)-4-tosyloxazol-5-amine can undergo various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 2-(furan-2-yl)-N-(3-methoxypropyl)-4-tosyloxazol-5-amine is not fully elucidated but likely involves interactions with specific biological targets such as enzymes or receptors. The furan and oxazole functionalities may facilitate binding to these targets, potentially leading to modulation of biological pathways.
2-(furan-2-yl)-N-(3-methoxypropyl)-4-tosyloxazol-5-amine has several applications in scientific research:
This compound exemplifies the versatility and significance of heterocyclic compounds in modern chemistry and pharmacology, highlighting its potential for further research and development.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4